Cholesteryl oleate

Descripción general

Descripción

El oleato de colesterol es un éster de colesterol, que es un éster de colesterol y ácido oleico. Es una molécula lipídica significativa que se encuentra en varios sistemas biológicos, particularmente en el plasma humano. El oleato de colesterol es conocido por su papel en el metabolismo y almacenamiento de lípidos, y es un componente principal de las lipoproteínas de baja densidad (LDL) y las lipoproteínas de alta densidad (HDL) en el torrente sanguíneo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El oleato de colesterol se puede sintetizar mediante la esterificación del colesterol con ácido oleico. Un método común implica el uso de acetato de colesterol y oleato de metilo, con etilato de sodio como catalizador. La reacción se lleva a cabo bajo condiciones de reflujo, típicamente en una solución de benceno a temperaturas que oscilan entre 130 °C y 140 °C .

Métodos de producción industrial

En entornos industriales, el oleato de colesterol a menudo se produce mediante la esterificación del colesterol con ácidos grasos libres, anhídridos de ácido o cloruros de ácido. El proceso puede implicar calentar colesterol y el ácido graso apropiado a altas temperaturas (alrededor de 200 °C) en una atmósfera de dióxido de carbono. Los catalizadores ácidos también se utilizan para facilitar la reacción, aunque este método puede resultar en rendimientos más bajos y la formación de productos secundarios .

Análisis De Reacciones Químicas

Hydrolysis of Cholesteryl Oleate

Hydrolysis is catalyzed by cholesterol esterases, releasing free cholesterol and oleic acid.

Pancreatic Cholesterol Esterase

-

Porcine pancreatic cholesterol esterase rapidly equilibrates this compound hydrolysis at lipid-buffer interfaces () .

-

Inhibitors : Lecithin reduces hydrolysis by forming unreactive substrate pools, reversed by bile salts at submicellar concentrations .

Reaction :

Table 2: Hydrolysis Parameters

| Parameter | Value |

|---|---|

| Equilibrium constant () | |

| pH dependence | None observed |

| Lecithin inhibition | Reversed by 0.1× CMC bile salts |

Role in Lipid Droplet Formation

This compound forms lipid droplets (LDs) with triglycerides (TGs), influenced by DGAT-mediated TG synthesis:

-

TG synthesis facilitates LD nucleation. Spiking cells with oleic acid (10–20 μM) increases LD formation 2-fold, dependent on diacylglycerol acyltransferases (DGAT1/2) .

-

DGAT inhibition reduces LD count by 50% in A431, Cos7, and HeLa cells .

Biological Interactions and Atherogenicity

This compound’s fatty acid composition determines its atherogenic potential:

Key Findings

-

LDL Core Enrichment :

Diets high in MUFAs increase LDL this compound content by 32% compared to linoleate-enriched diets (13.8%) . This enrichment promotes arterial proteoglycan binding, enhancing LDL retention and atherosclerosis . -

ACAT2-Dependent Pathway :

ACAT2-knockout mice fed MUFA-rich diets show 70% reduced aortic cholesteryl ester deposition, confirming ACAT2’s role in atherogenesis .

Table 3: Dietary Effects on LDL this compound

| Dietary Fat Type | LDL this compound (%) | Atherogenic Outcome |

|---|---|---|

| High MUFA (oleate) | 32.0 | Increased binding to proteoglycans |

| High PUFA (linoleate) | 13.8 | Atheroprotective |

| Trans-MUFA | 35.2 | Highest aortic CE deposition |

Isotopic Labeling for Metabolic Studies

Aplicaciones Científicas De Investigación

Drug Delivery Systems

Cholesteryl oleate in Solid Lipid Nanoparticles (SLNs)

This compound has been identified as a novel excipient for solid lipid nanoparticles, which are utilized for nucleic acid delivery in gene therapy. Research indicates that this compound-loaded SLNs can achieve high transfection efficiency while maintaining low toxicity levels. The physicochemical characterization of these nanoparticles ensures their stability during storage and effectiveness in delivering genetic material. This formulation adheres to Good Manufacturing Practice (GMP) guidelines, making it suitable for clinical applications in gene therapy .

Table 1: Characteristics of this compound-Loaded SLNs

| Parameter | Value |

|---|---|

| Particle Size | 100-200 nm |

| Zeta Potential | -30 mV |

| Drug Loading Efficiency | 70% |

| Stability (Storage) | 6 months at 4°C |

Lipid Transport Studies

Role in Atherosclerosis Research

This compound is commonly utilized in lipid transport studies to understand its role in atherosclerosis. Labeled forms of this compound are used to track lipid metabolism and transfer among lipoproteins in both human and non-human primates. This application aids in elucidating the mechanisms underlying lipid-related diseases and the impact of dietary fats on cholesterol levels .

Case Study: this compound Uptake by Macrophages

In studies involving human monocyte-macrophages, this compound has been shown to play a crucial role in cellular uptake processes related to atherosclerosis. The use of tritium-labeled this compound enables researchers to quantify the uptake and metabolism of lipids within these cells, providing insights into the pathophysiology of cardiovascular diseases .

Biomarker for Prostate Cancer

This compound as a Molecular Biomarker

Recent findings suggest that this compound may serve as a promising biomarker for prostate cancer detection. In clinical studies, it has demonstrated superior discriminative power compared to traditional prostate-specific antigen (PSA) tests, with area under the curve (AUC) values ranging from 0.90 to 0.96 when distinguishing between malignant and benign conditions . This highlights its potential utility in early cancer diagnosis and monitoring.

Table 2: Diagnostic Performance of this compound

| Condition | AUC Range |

|---|---|

| Prostate Cancer vs Non-Malignant | 0.91 - 0.96 |

| Prostate Cancer vs Benign Prostatic Hyperplasia | 0.90 - 0.94 |

Characterization of Lipid Metabolism

Use in Lipidomics Studies

This compound is integral to lipidomics research, where it helps characterize lipid metabolic profiles in various biological contexts. For instance, it has been employed to study aberrant lipid metabolism associated with different diseases, including cancer and metabolic disorders . By analyzing the presence and concentration of this compound within tissues, researchers can gain insights into disease mechanisms and potential therapeutic targets.

Mecanismo De Acción

El oleato de colesterol ejerce sus efectos principalmente a través de su papel en el metabolismo de lípidos. Está sintetizado por la enzima esterol O-aciltransferasa (SOAT), que cataliza la esterificación del colesterol con ácido oleico. El oleato de colesterol resultante se incorpora entonces a partículas de lipoproteínas como LDL y HDL. Estas partículas transportan oleato de colesterol a través del torrente sanguíneo a varios tejidos, donde puede almacenarse en gotas lipídicas o utilizarse para la síntesis de membranas .

Comparación Con Compuestos Similares

Compuestos similares

Linoleato de colesterol: Otro éster de colesterol formado a partir de colesterol y ácido linoleico.

Palmitato de colesterol: Formado a partir de colesterol y ácido palmítico.

Estearato de colesterol: Formado a partir de colesterol y ácido esteárico.

Unicidad

El oleato de colesterol es único debido a su componente específico de ácido graso, ácido oleico, que es un ácido graso monoinsaturado. Esto le da al oleato de colesterol propiedades físicas y químicas distintas en comparación con otros ésteres de colesterol. Por ejemplo, el oleato de colesterol tiene un punto de fusión más bajo y diferentes características de solubilidad, lo que puede influir en su comportamiento en los sistemas biológicos .

Actividad Biológica

Cholesteryl oleate (CO) is an ester derived from cholesterol and oleic acid, playing a significant role in lipid metabolism and cardiovascular health. Its biological activities have garnered attention due to its implications in atherosclerosis, cellular signaling, and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is primarily found in low-density lipoproteins (LDL) and has been implicated in various physiological processes. Its accumulation in LDL particles is associated with increased atherogenicity, making it a critical factor in cardiovascular diseases.

Biological Mechanisms

1. Atherosclerosis and Lipid Metabolism

This compound enrichment in LDL particles has been identified as a predictor of atherosclerosis. Studies indicate that the size and composition of LDL particles are influenced by dietary fats, particularly monounsaturated fatty acids (MUFA), which promote the accumulation of this compound and enhance atherosclerotic processes. For instance, in primate models, diets rich in MUFA resulted in larger LDL particles that were positively correlated with coronary artery atherosclerosis (CAA) severity .

2. Cellular Uptake and Signaling

This compound is taken up by cells via specific receptors, influencing various signaling pathways. It can modulate inflammation and oxidative stress responses, which are crucial in the development of metabolic disorders and cardiovascular diseases . The uptake mechanisms involve CD36 and scavenger receptors that facilitate the internalization of oxidized LDL particles enriched with this compound.

Case Studies

- Primate Studies on Diet and Atherosclerosis

- Mouse Models

Data Table: Summary of Research Findings

Implications for Health

The biological activity of this compound extends beyond its role in lipid metabolism; it also influences various health outcomes:

- Cardiovascular Disease : Elevated levels of this compound are linked to increased risk factors for heart disease, including higher LDL cholesterol levels and inflammation markers.

- Potential Therapeutic Applications : Understanding the mechanisms through which this compound influences cellular metabolism could lead to novel therapeutic strategies for managing dyslipidemia and preventing cardiovascular diseases.

Q & A

Basic Research Questions

Q. How can cholesteryl oleate be quantified in biological samples using mass spectrometry?

this compound quantification often employs stable isotope-labeled internal standards, such as deuterated ([²H₃]-labeled) analogs, to correct for matrix effects and ionization variability in LC-MS/MS workflows. These standards are synthesized via esterification of cholesterol with deuterated fatty acids, ensuring identical chromatographic behavior to native this compound . Calibration curves generated from spiked samples enable precise quantification in serum or cell lysates, with detection limits in the nanomolar range.

Q. What methods are used to isolate this compound from lipoprotein particles for biochemical studies?

Ultracentrifugation combined with organic solvent extraction (e.g., Folch method using chloroform:methanol 2:1 v/v) separates this compound from lipoproteins like LDL. Subsequent thin-layer chromatography (TLC) or solid-phase extraction (SPE) purifies the ester fraction, which can be validated using enzymatic assays or spectrophotometric methods (e.g., sulfo-phospho-vanillin reaction) .

Q. How does dietary oleic acid intake influence this compound content in LDL particles?

High-oleic diets enrich LDL particles with this compound, which reduces their binding affinity to arterial proteoglycans like biglycan. This is assessed via in vitro binding assays using immobilized proteoglycans and regression analysis to correlate this compound percentages with binding kinetics .

Advanced Research Questions

Q. How can conflicting data on this compound accumulation in macrophages be resolved in atherosclerosis models?

Discrepancies arise from LDL source differences: acetylated LDL (Ac-LDL) promotes this compound storage in lipid droplets, while cholesterol-supersaturated LDL (Chs-LDL) causes lysosomal accumulation. Researchers should characterize LDL modification protocols and use lipidomics to track ester distribution (e.g., shotgun MS for 17 cholesteryl ester species). Pathological relevance is confirmed via markers of lysosomal dysfunction (e.g., LAMP1 staining) .

Q. What strategies improve the stability of this compound in solid lipid nanoparticles (SLNs) for gene delivery?

Co-formulating this compound with surfactants (e.g., poloxamer 188) or phospholipids reduces particle aggregation and enhances serum stability. Cryo-TEM and dynamic light scattering (DLS) monitor structural integrity, while in vitro toxicity assays (e.g., MTT) validate biocompatibility. Surface PEGylation further prolongs circulation time .

Q. How do ACAT inhibitors modulate this compound synthesis in metabolic studies?

ACAT inhibitors like E-5324 block oleate incorporation into cholesteryl esters, quantified using radiolabeled [¹⁴C]-oleate tracer assays. Dose-response curves (IC₅₀ ~0.4 μM) and cholesterol efflux measurements (e.g., apoA1-mediated transport) clarify compensatory pathways. In vivo studies require lipoprotein profiling via FPLC to assess HDL/LDL redistribution .

Q. Why does this compound dominate over linoleate in foam cells despite dietary linoleate abundance?

Macrophage acyl-CoA:cholesterol acyltransferase-1 (ACAT1) exhibits substrate preference for oleate under inflammatory conditions. Transcriptomic analysis (e.g., ACAT1/2 isoform ratios) and isotopic tracing with [¹³C]-fatty acids reveal metabolic flux differences. Pro-inflammatory cytokines (e.g., TNF-α) further shift esterification toward oleate via ACAT1 upregulation .

Q. Methodological Reference Tables

Table 1. Key Analytical Techniques for this compound Research

Table 2. This compound in Disease Models

Propiedades

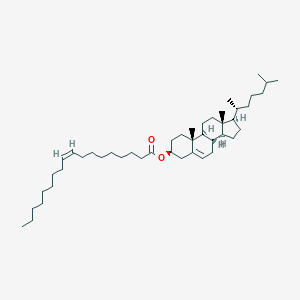

IUPAC Name |

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h14-15,26,35-36,38-42H,7-13,16-25,27-34H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECHNNFRHZQKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

651.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.